molecular formula C14H29N3O B3852992 N-(2-morpholin-4-ylethyl)-1-propylpiperidin-4-amine

N-(2-morpholin-4-ylethyl)-1-propylpiperidin-4-amine

Cat. No.: B3852992
M. Wt: 255.40 g/mol
InChI Key: ARAOJSMEJUKCAB-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-1-propylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a morpholine ring attached to an ethyl chain, which is further connected to a piperidine ring The propyl group is attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-1-propylpiperidin-4-amine typically involves the reaction of 1-propylpiperidin-4-amine with 2-chloroethylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol at a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)-1-propylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are usually performed in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated morpholine or piperidine rings.

    Substitution: Substituted derivatives with different functional groups on the morpholine or piperidine rings.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)-1-propylpiperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholin-4-ylethyl)-2-propylpiperidin-4-amine: Similar structure with a different substitution pattern on the piperidine ring.

    N-(2-morpholin-4-ylethyl)-1-butylpiperidin-4-amine: Similar structure with a butyl group instead of a propyl group.

    N-(2-morpholin-4-ylethyl)-1-methylpiperidin-4-amine: Similar structure with a methyl group instead of a propyl group.

Uniqueness

N-(2-morpholin-4-ylethyl)-1-propylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-2-6-16-7-3-14(4-8-16)15-5-9-17-10-12-18-13-11-17/h14-15H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAOJSMEJUKCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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